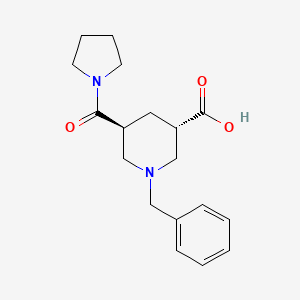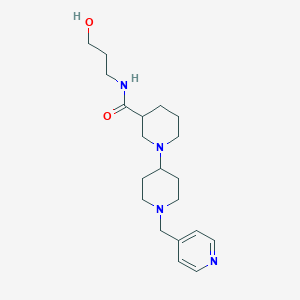
N-(4-fluorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as FM19G11, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been found to have a variety of biological effects, including anti-cancer and anti-inflammatory properties. In
Applications De Recherche Scientifique
N-(4-fluorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been extensively studied in the field of cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of anti-cancer therapies.
This compound has also been studied for its anti-inflammatory properties. It has been found to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, in immune cells. This suggests that this compound may be useful in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Mécanisme D'action
The exact mechanism of action of N-(4-fluorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide is not fully understood. However, it is thought to inhibit the activity of a protein called casein kinase 2 (CK2). CK2 is a protein kinase that is involved in a variety of cellular processes, including cell growth and survival. By inhibiting CK2, this compound may disrupt these cellular processes and lead to the inhibition of cancer cell growth and the suppression of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been found to inhibit the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. Additionally, this compound has been shown to induce the expression of tumor suppressor genes, such as p53 and p21.
In immune cells, this compound has been found to inhibit the production of inflammatory cytokines, as mentioned earlier. It has also been shown to inhibit the activation of NF-kappaB, a transcription factor that is involved in the regulation of immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-fluorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide is that it has been shown to have low toxicity in vitro and in vivo. This makes it a promising candidate for the development of anti-cancer and anti-inflammatory therapies.
One limitation of this compound is that its mechanism of action is not fully understood. This makes it difficult to predict its effects on different cell types and in different disease contexts.
Orientations Futures
There are several future directions for the study of N-(4-fluorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide. One direction is the development of this compound-based therapies for cancer and inflammatory diseases. Another direction is the elucidation of the exact mechanism of action of this compound. This could lead to the identification of new targets for drug development.
Additionally, the study of this compound could be expanded to other disease contexts, such as neurological disorders and infectious diseases. Finally, the development of new synthetic methods for this compound could improve its accessibility for researchers and clinicians.
Méthodes De Synthèse
N-(4-fluorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis begins with the reaction of 4-fluoroaniline with 4-methoxybenzaldehyde to form 4-fluoro-4'-methoxybenzhydrazide. This compound is then reacted with morpholine and triphosgene to form the final product, this compound.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c1-25-17-7-6-15(12-16(17)18(22)21-8-10-26-11-9-21)27(23,24)20-14-4-2-13(19)3-5-14/h2-7,12,20H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFHHZALIDXABW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5465561.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5465564.png)
![4-[3-(diethylamino)-1-propen-1-yl]-2,3,5,6-tetrafluoro-N-(2-methoxyethyl)aniline](/img/structure/B5465571.png)
![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B5465572.png)
![N-benzyl-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5465580.png)


![3-[3-(3-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5465603.png)
![2-[2-(5-chloro-2-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5465610.png)
![4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5465625.png)


![2-chloro-4-{2-[2-(3-fluorobenzyl)-4-morpholinyl]-2-oxoethyl}phenol](/img/structure/B5465657.png)
![(4-chloro-2-methylphenyl)(1-{[2-(methylamino)pyrimidin-5-yl]carbonyl}piperidin-3-yl)methanone](/img/structure/B5465658.png)